molecular formula C19H23N3O2 B3946420 2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL

2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL

Cat. No.: B3946420
M. Wt: 325.4 g/mol
InChI Key: FVBHLMXTIXVUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Mechanism of Action

Target of Action

The primary target of CBKinase1_001394, also known as CBKinase1_013794, HMS1797L20, 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol, or Oprea1_853124, is the Casein Kinase 1 (CK1) . CK1 is a family of serine/threonine protein kinases that have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with CK1 isoforms, leading to the phosphorylation of key regulatory molecules . This interaction can result in changes in cell cycle progression, transcription and translation processes, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction .

Biochemical Pathways

The compound affects several biochemical pathways through its interaction with CK1. These include pathways involved in cell cycle regulation, transcription and translation, cytoskeletal structure maintenance, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathway alterations can include changes in cell proliferation, differentiation, and survival .

Result of Action

The molecular and cellular effects of CBKinase1_001394’s action include changes in the phosphorylation status of key regulatory molecules, alterations in cell cycle progression, transcription and translation processes, changes in cytoskeletal structure, and modifications in cell-cell adhesion and receptor-coupled signal transduction . These changes can ultimately affect cell proliferation, differentiation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives .

Scientific Research Applications

Properties

IUPAC Name

2-[[(1-butylbenzimidazol-2-yl)amino]methyl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-3-4-11-22-17-8-6-5-7-16(17)21-19(22)20-13-14-9-10-15(24-2)12-18(14)23/h5-10,12,23H,3-4,11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBHLMXTIXVUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL
Reactant of Route 2
Reactant of Route 2
2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL
Reactant of Route 3
2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL
Reactant of Route 4
Reactant of Route 4
2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL
Reactant of Route 5
2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL
Reactant of Route 6
Reactant of Route 6
2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.